molecular formula C5H13NO B3052521 4-(Methylamino)butan-2-ol CAS No. 42142-55-2

4-(Methylamino)butan-2-ol

Cat. No.: B3052521
CAS No.: 42142-55-2
M. Wt: 103.16 g/mol
InChI Key: CVCDGQVQQGSYMK-UHFFFAOYSA-N
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Description

4-(Methylamino)butan-2-ol is an organic compound with the molecular formula C5H13NO It is a secondary alcohol and an amine, characterized by the presence of a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobutan-2-ol with methylamine. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction can be represented as follows:

4-chlorobutan-2-ol+methylamineThis compound+HCl\text{4-chlorobutan-2-ol} + \text{methylamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobutan-2-ol+methylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(methylamino)butan-2-one.

    Reduction: Formation of 4-(methylamino)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylamino)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the methylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)butan-1-ol: Similar structure but with the hydroxyl group at a different position.

    4-Amino-2-methylbutan-2-ol: Contains an amino group instead of a methylamino group.

    Butan-2-ol: Lacks the methylamino group, making it less reactive in certain contexts.

Uniqueness

4-(Methylamino)butan-2-ol is unique due to the presence of both a secondary alcohol and a methylamino group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-(methylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDGQVQQGSYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502011
Record name 4-(Methylamino)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42142-55-2
Record name 4-(Methylamino)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylamino)butan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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